
Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₉H₁₀NNaO₃S. It is a sodium salt of a sulfinic acid derivative and is used in various chemical reactions and applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired sulfinate salt .
Industrial Production Methods
Industrial production of sodium sulfinates often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. The process may include additional purification steps such as crystallization or recrystallization to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with sodium sulfinates include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from reactions involving this compound include sulfonic acids, thiols, sulfides, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It is used in biochemical studies to investigate the role of sulfinates in biological systems.
Wirkmechanismus
The mechanism of action of sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 4-methoxybenzenesulfinate
- Sodium 4-chlorobenzenesulfinate
- Sodium 4-nitrobenzenesulfinate
Uniqueness
Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate is unique due to its dimethylcarbamoyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of certain organosulfur compounds that are not easily accessible using other sulfinates .
Eigenschaften
Molekularformel |
C9H10NNaO3S |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
sodium;4-(dimethylcarbamoyl)benzenesulfinate |
InChI |
InChI=1S/C9H11NO3S.Na/c1-10(2)9(11)7-3-5-8(6-4-7)14(12)13;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
BDFWOUOEHBTUDY-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


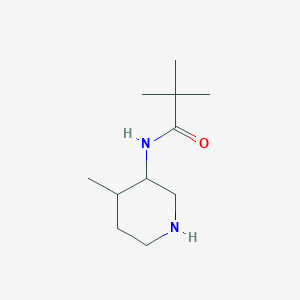


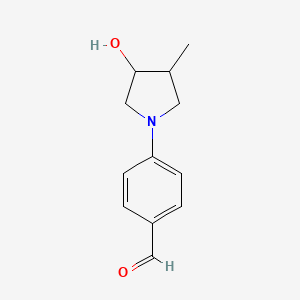


![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13194318.png)
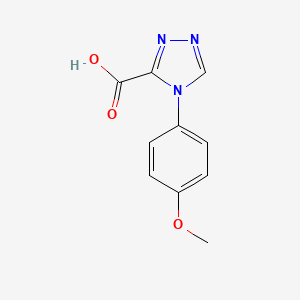
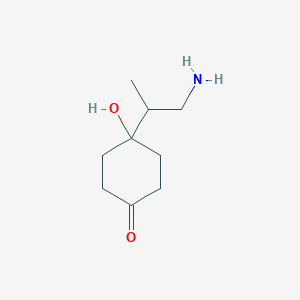
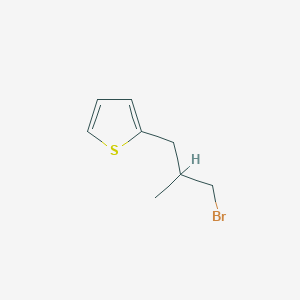
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)



